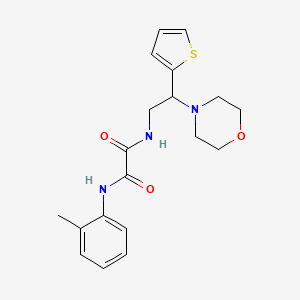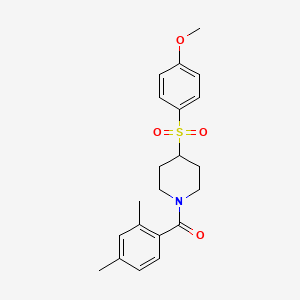
(2,4-Dimethylphenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperidine compounds involves multiple steps, including condensation reactions, and is characterized by the use of spectroscopic techniques and X-ray crystallography for structure confirmation. Studies on similar compounds have shown methodologies involving starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to significant yields through processes like amidation, Friedel-Crafts acylation, and hydration (Zheng Rui, 2010).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals detailed geometry around sulfur atoms and conformation of the piperidine ring, often confirmed through X-ray diffraction studies. These studies indicate a chair conformation of the piperidine ring and a distorted tetrahedral geometry around sulfur atoms, demonstrating intricate molecular interactions and conformations (S. Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving compounds with the piperidine moiety often include nucleophilic addition and substitution reactions. The chemical properties, such as reactivity towards sulfur- and oxygen-containing nucleophiles, are critical for understanding the compound's behavior in various chemical environments and potential applications in synthesis (P. Pouzet et al., 1998).
Physical Properties Analysis
The physical properties, such as crystallization behavior and thermal stability, are essential for handling and application of the compound. Crystallographic studies provide insights into the crystalline structure and intermolecular interactions, which are crucial for understanding the compound's stability and reactivity. Thermal analyses reveal stability ranges, indicating the compound's suitability for various applications (C. S. Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of compounds like "(2,4-Dimethylphenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone" include their reactivity with different chemical reagents, stability under various conditions, and interactions with biological molecules. Studies on related compounds emphasize the importance of understanding these properties for the development of potential therapeutic agents or materials with specific chemical functionalities (Muhammad Athar Abbasi et al., 2019).
科学的研究の応用
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of novel derivatives with potential antimicrobial activities. For example, new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some of these compounds exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains, indicating the potential of the base compound in the development of new antimicrobial agents (L. Mallesha, K. Mohana, 2014).
Material Science Applications
The compound has also found applications in material science, particularly in the synthesis of poly(arylene ether sulfone) anion exchange membranes. These membranes, containing pendant benzyl-quaternary ammonium groups, demonstrated high hydroxide conductivity and good alkaline stability, making them suitable for use in energy storage and conversion devices (Qian Shi et al., 2017).
Catalyst Development
Furthermore, the compound's derivatives have been explored as catalysts in chemical reactions. One study describes the synthesis of a sulfonated Schiff base dimethyltin(IV) coordination polymer that served as an effective catalyst for the Baeyer–Villiger oxidation of ketones under solvent-free conditions, using ultrasound or microwave irradiation. This highlights its potential utility in facilitating environmentally friendly chemical processes (L. Martins et al., 2016).
Antioxidant Properties
Additionally, the synthesis of related compounds, such as 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, has been reported. These compounds were characterized for their antioxidant efficacy, demonstrating the potential of the base compound and its derivatives in the development of new antioxidant agents (J. Dineshkumar, P. Parthiban, 2022).
特性
IUPAC Name |
(2,4-dimethylphenyl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-15-4-9-20(16(2)14-15)21(23)22-12-10-19(11-13-22)27(24,25)18-7-5-17(26-3)6-8-18/h4-9,14,19H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIICWRLKDXQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

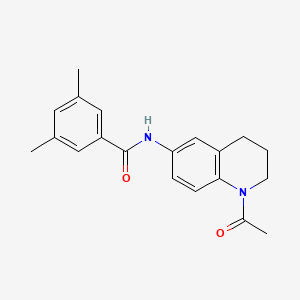
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2484654.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484657.png)

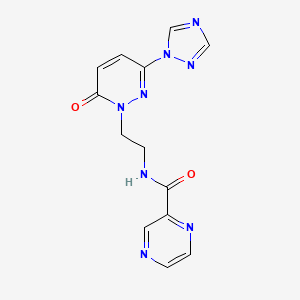
![N-cyclohexyl-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B2484661.png)

![2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2484665.png)
![N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2484666.png)
![1-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2484670.png)
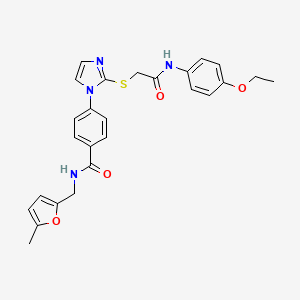
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2484672.png)
